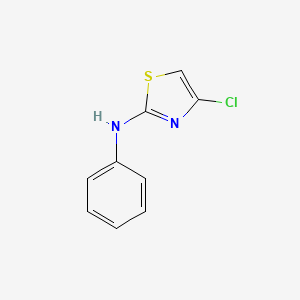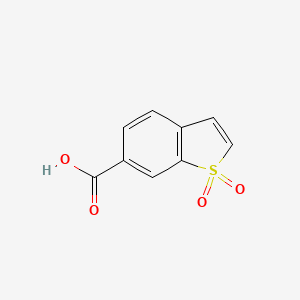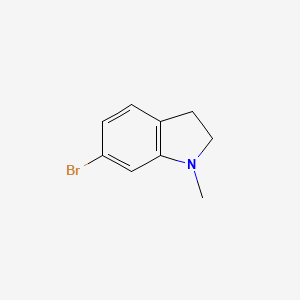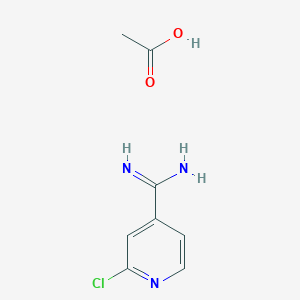
2-(1-Ethylpiperidin-2-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-エチルピペリジン-2-イル)アゼパンは、7員環のアゼパン環とピペリジン環が縮合した複素環式化合物です。
準備方法
合成経路と反応条件
2-(1-エチルピペリジン-2-イル)アゼパンの合成は、いくつかの方法で達成することができます。一般的なアプローチの1つは、線形前駆体の環化に続いて官能基化を行う方法です。 例えば、Pd/LA触媒による脱炭酸反応は、温和な条件下でアゼパン環を形成するために使用することができます 。 別の方法では、多成分複素環化反応を使用し、ワンポット法でアゼパン骨格を形成します 。
工業的製造方法
2-(1-エチルピペリジン-2-イル)アゼパンの工業的製造は、通常、高収率と高純度を保証するスケーラブルな合成経路を伴います。連続フローリアクターや自動合成プラットフォームの使用は、生産プロセスの効率性と再現性を向上させることができます。
化学反応解析
反応の種類
2-(1-エチルピペリジン-2-イル)アゼパンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-酸化物に酸化することができます。
還元: 還元反応は、アゼパン環をより飽和した誘導体に変化させることができます。
置換: 求核置換反応は、アゼパン環にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物には、N-酸化物、還元されたアゼパン誘導体、および使用される特定の試薬と条件に応じて、さまざまな置換されたアゼパンが含まれます。
科学研究への応用
2-(1-エチルピペリジン-2-イル)アゼパンは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます.
生物学: この化合物は、新規阻害剤やDNA結合試薬の開発に使用されています.
産業: この化合物は、ポリマーや樹脂など、特定の性質を持つ材料の製造に使用されています。
化学反応の分析
Types of Reactions
2-(1-Ethylpiperidin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted azepanes, depending on the specific reagents and conditions used.
科学的研究の応用
2-(1-Ethylpiperidin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
2-(1-エチルピペリジン-2-イル)アゼパンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。 例えば、オピオイド鎮痛薬として、オピオイド受容体に作用して鎮痛と鎮静作用を引き起こします .
類似化合物との比較
類似化合物
アゼパン: 類似の構造的特徴を持つ7員環化合物。
ピペリジン: 医薬品化学で一般的に見られる6員環化合物。
ベンゾジアゼピン: ベンゼン環とジアゼピン環が縮合した化合物。
独自性
2-(1-エチルピペリジン-2-イル)アゼパンは、アゼパンとピペリジンの両方の特性を組み合わせた特異的な環構造を持つため、ユニークです。
特性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
2-(1-ethylpiperidin-2-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-11-7-5-9-13(15)12-8-4-3-6-10-14-12/h12-14H,2-11H2,1H3 |
InChIキー |
AHUOOIMPGMLGTN-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCCC1C2CCCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)


![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)




